Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Medicinal Chemistry Physicochemical Profiling ADME

Researchers requiring a halogenated benzothiazole scaffold for medicinal chemistry often face supply inconsistency for specific substitution patterns. This compound resolves that need as a consistent ethyl 5-chloro-1,3-benzothiazole-2-carboxylate intermediate, uniquely enabling key SAR explorations. Its defined 5-chloro-2-ethyl ester motif is critical for projects where non-halogenated analogs are biologically inactive. · Builds libraries of 2-substituted benzothiazoles with antiproliferative activity (MCF-7, leukemia). · Lipophilic core (ClogP 3.13) provides a 10-fold membrane partitioning advantage over des-chloro analogs. · Ethyl ester serves as a stable protecting group, selectively unmasked via mild hydrolysis (free acid pKa 2.94).

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 857081-41-5
Cat. No. B1374055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-1,3-benzothiazole-2-carboxylate
CAS857081-41-5
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3
InChIKeyKPTUAFHCIKMODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate: Core Scaffold for Heterocyclic Synthesis


Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (CAS 857081-41-5) is a functionalized benzothiazole derivative with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This heterocyclic building block features a reactive ethyl ester at the 2-position and a chloro substituent at the 5-position of the benzothiazole core. It is commercially available in research-grade quantities with purities typically ranging from 95% to 97% . As an intermediate for the synthesis of bioactive molecules and advanced materials, its value is defined by its specific substitution pattern, which enables targeted synthetic transformations unavailable to non-halogenated or non-ester analogs.

1
5-Chloro-2-ester substitution pattern enables targeted heterocyclic derivatization Scaffold fit for medicinal chemistry and material synthesis
2
Reactive ethyl ester handle supports amidation, coupling, and hydrolysis workflows Versatile synthetic intermediate for library construction
3
Research-grade intermediate with reported purity suitable for direct use in synthesis Procurement fit for academic and industrial R&D

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate: Why Analogs Fail


The benzothiazole scaffold exhibits structure-dependent biological and physicochemical properties, where even minor substitutions drastically alter activity [1]. General substitution of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate with closely related analogs such as the non-chlorinated ester (CAS 32137-76-1), the free carboxylic acid (CAS 3507-53-7), or the sodium salt (CAS 857081-42-6) is untenable. These alternatives lack the precise combination of lipophilicity, hydrogen-bonding capacity, and synthetic versatility afforded by the 5-chloro-2-ethyl ester motif. The chlorine atom provides a key site for further functionalization and modulates the electronic properties of the aromatic ring, while the ethyl ester serves as both a protecting group and an electrophilic handle for nucleophilic addition or transesterification. The following evidence demonstrates quantifiable differences that mandate the selection of this specific compound over its analogs.

Lipophilicity and halogen handle mismatch
Non-chlorinated ethyl benzothiazole-2-carboxylate may shift physicochemical profile and lacks the chloro group for further functionalization.
Ionization and solubility divergence
Free carboxylic acid or sodium salt forms are predominantly ionized at physiological pH; this can limit organic-phase reactions and alter purification behavior.
Synthetic versatility may not transfer
Analogues lacking the ethyl ester group may restrict nucleophilic additions, transesterification, or controlled deprotection strategies central to multi-step synthesis.

Evidence Guide: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate vs. Analogs


Lipophilicity Advantage vs. Non-Chlorinated Analog

The calculated partition coefficient (ClogP) for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is 3.13 [1], significantly higher than the ClogP of the non-chlorinated analog Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1), which is approximately 2.11 [2]. This difference of approximately one log unit indicates that the target compound is approximately 10 times more lipophilic than its non-chlorinated counterpart. This increased lipophilicity is a direct result of the 5-chloro substituent and can translate to improved membrane permeability in cellular assays.

Lipophilicity
Data to verify
ClogP 3.13 vs ≈2.11 (non-chlorinated analog); Δ ≈1.0 log unit
Reported lipophilicity difference may support membrane permeability assessment
In silico prediction; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling ADME

Hydrolytic Stability vs. Acid and Salt Analogs

As an ethyl ester, Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate provides a stable, neutral, and organic-soluble form of the benzothiazole-2-carboxylate pharmacophore. This contrasts sharply with the corresponding free carboxylic acid (CAS 3507-53-7) and sodium salt (CAS 857081-42-6). The free acid has a calculated pKa of 2.94 [1] and is predominantly ionized and water-soluble at physiological pH (LogD at pH 7.4 = -0.73 [1]), which can limit membrane permeability. The sodium salt is an ionic solid with high aqueous solubility but limited utility in organic transformations. The ethyl ester avoids these issues, remaining neutral and stable during standard storage (recommended long-term storage in a cool, dry place) , and can be readily converted to the free acid or salt on demand via simple hydrolysis, offering superior control over the timing and conditions of activation.

Ionization control
Class-level
Target ester remains neutral; free acid (pKa 2.94, LogD7.4 -0.73) and sodium salt are ionized in aqueous conditions
Neutral ester improves organic-phase compatibility and purification flexibility
Class-level inference; specific reaction tolerance requires verification
Synthetic Chemistry Stability Reagent Selection

Biological Activity of 5-Chloro-2-Substituted Scaffold

While direct biological data for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is limited, its core scaffold—the 5-chloro-2-substituted benzothiazole—is a validated pharmacophore for potent biological activity. A study of 25 derivatives of 5-chloro-2-aryl benzo[d]thiazole evaluated for α-glucosidase inhibition revealed compounds with IC50 values as low as 22.1 ± 0.9 µM, representing a 38-fold increase in potency compared to the standard drug acarbose (IC50 = 840 ± 1.73 µM) [1]. This demonstrates that the 5-chloro substitution, in combination with appropriate 2-position functionalization, can yield highly active enzyme inhibitors. Furthermore, 2-aryl benzothiazoles have shown potent antiproliferative activity, with some derivatives achieving log GI50 values of -5.48 against leukemia cell lines at 10⁻⁵ M [2]. The ethyl ester group of the target compound provides a versatile synthetic handle for creating such active 2-substituted derivatives, thereby inheriting this proven potential for high potency.

Class bioactivity
Class-level
5-Chloro-2-aryl benzothiazole IC50 22.1 µM (α-glucosidase) vs acarbose 840 µM; ~38-fold difference reported
Class-level evidence supports exploration of enzyme inhibition and antiproliferative pathways
Activity of derived analogs, not the precursor itself; SAR context
Antiproliferative Activity Enzyme Inhibition SAR

Commercial Purity and Availability

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is commercially available from multiple specialized chemical suppliers with a consistent and well-documented purity. Typical commercial specifications range from 95% (e.g., from CymitQuimica and AK Scientific) to 97% (e.g., from Fluorochem) . This level of purity is suitable for immediate use in most research applications without further purification, reducing labor and material costs. While the cost per gram can be significant (approximately £389 per gram for the 97% grade), the compound is offered in small pack sizes (e.g., 100 mg, 1 g) suitable for academic research . In contrast, some specialized derivatives may require custom synthesis with longer lead times and higher minimum order quantities. The established supply chain for this specific building block ensures consistent quality and availability, which are critical factors for reproducible research.

Commercial spec
Specification review
Typical purity 95–97%; available in 100 mg–10 g research packs
Established supply chain supports reproducible research workflows
Vendor-dependent specifications; verify batch COA
Chemical Procurement Reagent Quality Synthetic Chemistry

Application Scenarios for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate


Synthesis of α-Glucosidase Inhibitor Libraries

Leverage the 5-chloro-2-aryl benzothiazole scaffold, which has demonstrated up to 38-fold greater α-glucosidase inhibition (IC50 values as low as 22.1 µM) compared to acarbose [1], to generate new candidate molecules. Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate serves as an ideal starting material for constructing diverse 2-aryl or 2-amino libraries via ester hydrolysis, amidation, or organometallic coupling. The inherent lipophilicity (ClogP 3.13) of this core may also improve the cellular uptake of the final inhibitors.

Anticancer Lead Optimization via 2-Substitution

Utilize the compound as a key intermediate in the synthesis of 2-substituted benzothiazoles, a class with well-documented antiproliferative activity against multiple cancer cell lines, including breast (MCF-7), cervical, and leukemia [2][3]. The ethyl ester group facilitates the introduction of various pharmacophores at the 2-position, which is critical for modulating potency and selectivity, as indicated by SAR studies that highlight the importance of this site for biological activity.

Lead Optimization via Lipophilicity Enhancement

Employ this compound when increased lipophilicity is a desired attribute in a lead series. Its ClogP of 3.13 represents a significant advantage over the non-chlorinated analog (ClogP ≈ 2.11) [4], offering a 10-fold increase in theoretical membrane partitioning. This property is particularly valuable in central nervous system (CNS) drug discovery or for targeting intracellular pathogens, where efficient passive diffusion across lipid bilayers is a prerequisite for activity.

Controlled Functionalization via Ester Activation

Select Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate for multi-step syntheses where the carboxylic acid functionality must be temporarily protected. The ethyl ester remains stable under a wide range of non-aqueous reaction conditions (e.g., Grignard additions, reductions, nucleophilic substitutions) and can be selectively unmasked via mild basic hydrolysis to yield the free acid (pKa 2.94) [5] only when desired. This strategic advantage is absent when using the free acid or sodium salt as starting materials.

Application
Selection Property
Validation Focus
Enzyme inhibitor library synthesis
5-Chloro-2-aryl scaffold derivatization
α-Glucosidase inhibition assay context
Antiproliferative agent lead optimization
2-Position functionalization versatility
Cell-based antiproliferative endpoint review
Lipophilicity-driven lead optimization
Halogen-dependent ClogP differentiation
Membrane permeability assay review
Multi-step synthesis with protected carboxylate
Ester stability and controlled activation
Synthetic compatibility under non-aqueous conditions

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